molecular formula C21H26N2O4S B11243706 1-(benzylsulfonyl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11243706
M. Wt: 402.5 g/mol
InChI Key: YCULOXQODODXLG-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that combines an ethoxyphenyl group, a phenylmethanesulfonyl group, and a piperidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using a sulfonyl chloride derivative.

    Addition of the Ethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-Ethoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs with analgesic, anti-inflammatory, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting key signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the unique combination of functional groups in N-(4-ethoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-2-27-20-12-10-19(11-13-20)22-21(24)18-9-6-14-23(15-18)28(25,26)16-17-7-4-3-5-8-17/h3-5,7-8,10-13,18H,2,6,9,14-16H2,1H3,(H,22,24)

InChI Key

YCULOXQODODXLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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